molecular formula C9H11N3O3 B1399012 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid CAS No. 1249103-94-3

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

Numéro de catalogue: B1399012
Numéro CAS: 1249103-94-3
Poids moléculaire: 209.2 g/mol
Clé InChI: JCWSNMPZSLAJRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid ( 1249103-94-3) is a high-value heterocyclic building block of interest in medicinal chemistry and drug discovery research . This compound features both a pyrimidine ring, a common scaffold in pharmaceuticals, and a carboxylic acid-functionalized morpholine, offering multiple sites for chemical modification and conjugation. With a molecular formula of C9H11N3O3 and a molecular weight of 209.20 g/mol, it is characterized by high purity (95%+) suitable for demanding synthetic applications . As a heterocyclic building block, its primary research value lies in its potential as a precursor for the synthesis of more complex molecules. Its structural motifs are frequently found in compounds with various biological activities. The carboxylic acid group allows for straightforward derivatization into amides, esters, and other functional groups, facilitating the exploration of structure-activity relationships (SAR). Researchers can utilize this compound in the construction of compound libraries for high-throughput screening or as a key intermediate in targeted synthesis . The compound is offered with supporting analytical data, including NMR and HPLC, to ensure identity and purity for research purposes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

4-pyrimidin-2-ylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWSNMPZSLAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Stepwise Procedure:

Step Description Reagents & Conditions References/Data
1 Synthesis of substituted pyrimidine core Cyclization of β-dicarbonyl compounds with amidines or urea derivatives Scheme 1 in, involving multicomponent reactions and catalysis (e.g., ZnCl₂, Cu-catalysis)
2 Nucleophilic substitution with morpholine Reaction of pyrimidine intermediates with morpholine in polar solvents (e.g., ethanol, DMF) under reflux Common in heterocyclic synthesis, as in
3 Oxidation to introduce carboxylic acid Oxidation of methyl or other alkyl groups at the 2-position using oxidants such as SeO₂ or potassium permanganate As in, where SeO₂ in pyridine is employed for selective oxidation

Research Finding:
The oxidation step with selenium dioxide (SeO₂) in pyridine is particularly effective for converting methyl groups attached to pyrimidine rings into carboxylic acids, providing a key intermediate for subsequent coupling reactions.

Direct Carboxylation and Cyclization Approach

Overview:
This method involves the direct carboxylation of pyrimidine derivatives followed by cyclization with morpholine derivatives.

Procedure:

Step Description Reagents & Conditions References/Data
1 Preparation of pyrimidine precursor Condensation of β-ketoesters with amidines or amidoximes As described in, utilizing multicomponent reactions
2 Carboxylation Reaction with carbon dioxide or CO₂ under pressure or with activating agents Noted in heterocyclic syntheses involving carboxylation of heteroaromatic compounds
3 Cyclization with morpholine Nucleophilic attack of morpholine on activated pyrimidine intermediates Typical conditions involve reflux in polar solvents

Research Finding:
Carboxylation using CO₂ under pressure, followed by cyclization with morpholine, has been demonstrated as an efficient route for synthesizing pyrimidine derivatives bearing carboxylic acid groups at the 2-position.

Key Reagents and Catalysts

Reagent/Catalyst Role Typical Usage Source/Data
Selenium dioxide (SeO₂) Oxidation of methyl groups to carboxylic acids Reflux in pyridine
Phosphorous oxychloride (POCl₃) Chlorination of amino groups, facilitating subsequent oxidation Reflux with hydrazides
Morpholine Nucleophile for substitution and ring formation Reflux with pyrimidine derivatives Common in heterocyclic synthesis
Copper or zinc catalysts Catalyze C–C coupling and multicomponent reactions As in Scheme 1

Research Findings and Optimization

  • Oxidation with selenium dioxide is a cornerstone in converting methyl groups at the 2-position of pyrimidine rings into carboxylic acids, enabling subsequent coupling reactions.
  • Multicomponent reactions involving amidines, β-dicarbonyl compounds, and catalysts like ZnCl₂ or Cu improve yields and expand structural diversity.
  • Use of protecting groups such as pivaloyl or benzoyl groups enhances regioselectivity during lithiation or metalation steps, as demonstrated in.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.20 g/mol
  • CAS Number : 1185302-97-9

The compound features a pyrimidine ring attached to a morpholine structure, which enhances its solubility and potential for bioactivity. The carboxylic acid functional group contributes to its acidity and reactivity, making it suitable for various chemical modifications.

Inhibition of Protein Kinases

One of the primary applications of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is in the inhibition of specific protein kinases, such as ERK5. Research has demonstrated that derivatives of this compound can exhibit submicromolar potency against ERK5, which is implicated in various cancer pathways. The optimization of these compounds has led to improved selectivity and pharmacokinetic properties, making them promising candidates for cancer therapy .

Anticancer Activity

Studies have shown that compounds based on this compound can inhibit tumor growth in xenograft models. For example, modifications at the 3-position of the benzoyl group have resulted in enhanced inhibition of cancer cell proliferation, indicating its potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence that pyrimidine derivatives may possess neuroprotective properties. Compounds similar to this compound have been investigated for their ability to modulate neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases .

Nucleic Acid Synthesis

The compound has been utilized in modified nucleic acid synthesis, particularly in the production of morpholino oligomers. These oligomers are valuable tools in gene expression studies and therapeutic applications due to their ability to bind RNA and inhibit translation .

Buffering Agent in Biological Systems

This compound serves as a non-ionic organic buffering agent within biological systems. It maintains pH levels conducive to enzymatic reactions, which is critical for various biochemical assays .

Case Studies and Research Findings

StudyFocusFindings
ERK5 InhibitionIdentified potent inhibitors with optimized pharmacokinetics; showed efficacy in mouse tumor models.
NeuroprotectionDemonstrated the ability to modulate inflammatory responses; potential applications in neurodegenerative diseases.
Nucleic Acid SynthesisUsed in the synthesis of morpholino oligomers for gene regulation studies; effective in reducing off-target effects.

Mécanisme D'action

The mechanism of action of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparaison Avec Des Composés Similaires

Pyrimidine-4-carboxylic Acid (CAS: 31462-59-6)

  • Structure : Simpler pyrimidine core with a carboxylic acid group (C₅H₄N₂O₂; MW: 124.10 g/mol) .
  • Key Differences :
    • Lacks the morpholine ring, reducing solubility and conformational rigidity.
    • Lower molecular weight may enhance membrane permeability but limit target specificity.
  • Applications : Primarily used as a laboratory reagent or intermediate in organic synthesis .

2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c)

  • Structure : Pyrimidine-4-carboxylic acid substituted with a phenylthio group (C₉H₁₃N₂O₂S; MW: 213.07 g/mol) .
  • Synthesized via nucleophilic aromatic substitution (K₂CO₃ and thiophenol) .
  • Applications : Explored as a warhead in covalent kinase inhibitors .

5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic Acid (CAS: 676563-55-6)

  • Bulkier structure may hinder blood-brain barrier penetration.
  • Applications : Likely investigated in agrochemical or antimicrobial research due to halogenated motifs .

4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid (CAS: 2370-39-0)

  • Structure: Pyrrolidine ring with hydroxymethyl and carboxylic acid groups (C₆H₁₁NO₃; MW: 145.16 g/mol) .
  • Key Differences :
    • Five-membered pyrrolidine ring vs. six-membered morpholine, altering conformational flexibility.
    • Hydroxymethyl group increases polarity but lacks the pyrimidine’s aromaticity.
  • Applications: Potential use in peptide mimetics or as a chiral building block .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/LogP* Applications
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid C₉H₁₁N₃O₃ 209.20 Pyrimidine, morpholine Moderate (est.) Medicinal chemistry
Pyrimidine-4-carboxylic acid C₅H₄N₂O₂ 124.10 Pyrimidine Low Lab synthesis
2-(Phenylthio)pyrimidine-4-carboxylic acid C₉H₁₃N₂O₂S 213.07 Phenylthio, pyrimidine Low (lipophilic) Covalent inhibitors
Chlorophenyl-pyrimidinecarboxylic acid C₁₇H₁₀Cl₃N₂O₂ ~390.63† Chlorophenyl groups Very low Agrochemicals
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid C₆H₁₁NO₃ 145.16 Hydroxymethyl, pyrrolidine High Peptide mimetics

*Estimated based on substituent effects. †Calculated from formula in .

Activité Biologique

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₃O₂, with a molecular weight of approximately 209.21 g/mol. The compound features a pyrimidine ring linked to a morpholine structure via a carboxylic acid group, which is crucial for its biological interactions.

The primary mechanism of action for this compound involves its binding to the colchicine-binding site of tubulin . This interaction disrupts microtubule dynamics, leading to:

  • Inhibition of microtubule polymerization : This results in mitotic arrest and subsequent cell death across various cell lines.
  • Cell cycle effects : The compound induces cell cycle arrest in the G2/M phase, inhibiting cell division and promoting apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and other tumor types. The compound's IC50 values indicate potent antiproliferative activity, with some studies reporting values as low as 72 nM under specific conditions .

Enzyme Inhibition

The compound has shown promise as an inhibitor for several enzymes involved in critical biochemical pathways. Its structural features allow it to interact effectively with active sites on these enzymes, making it a candidate for therapeutic applications targeting diseases such as cancer and infections caused by resistant pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Key findings from SAR studies include:

ModificationEffect on Activity
Substitution at the morpholine positionAltered potency; hydrophobic substitutions generally increase activity
Variations in the pyrimidine ringChanges in position can significantly impact binding affinity and selectivity
Presence of polar groupsImproved water solubility and bioavailability without compromising activity

Studies have shown that replacing the morpholine with smaller or more hydrophobic groups can enhance potency significantly, suggesting that steric factors play a crucial role in its enzymatic interactions .

Case Studies

  • Antiproliferative Activity : A study involving various derivatives of this compound demonstrated that modifications led to varying degrees of cytotoxicity against MDA-MB-231 cells. Compounds with tertiary amines at specific positions showed enhanced activity compared to those lacking such modifications .
  • In Vivo Efficacy : In animal models, compounds derived from this scaffold exhibited significant reductions in tumor size when administered at therapeutic doses, indicating potential for further development into clinical candidates .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight and carboxylic acid functionality. Studies indicate that it has favorable clearance rates and oral bioavailability metrics, making it suitable for further therapeutic development .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Morpholine Nitrogen

The morpholine nitrogen acts as a nucleophile, enabling alkylation or acylation under basic conditions.

ReagentConditionsProductReference
Methyl iodideK₂CO₃, DMF, 60°CN-Methylmorpholine derivative
Benzoyl chloridePyridine, RTN-Benzoylmorpholine derivative

Pyrimidine Ring Substitution

Electrophilic substitution on the pyrimidine ring is directed by electron-withdrawing groups. Halogenation occurs at the 5-position under acidic conditions.

ReagentConditionsProductReference
NBS (N-bromosuccinimide)H₂SO₄, 0°C5-Bromo-pyrimidine derivative

Oxidation of the Morpholine Ring

Strong oxidants cleave the morpholine ring, yielding linear carbonyl-containing products.

ReagentConditionsProductReference
KMnO₄H₂O, 80°C2-(Pyrimidin-2-yl)succinic acid
H₂O₂AcOH, RTN-Oxide intermediate

Reduction of the Carboxylic Acid Group

The carboxylic acid is reduced to a primary alcohol using strong hydride donors.

ReagentConditionsProductReference
LiAlH₄THF, reflux2-(Hydroxymethyl)morpholine derivative

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings after halogenation.

Reaction TypeReagents/ConditionsProductReference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂Biaryl-pyrimidine derivative
Sonogashira couplingPdCl₂, CuI, alkyneAlkynyl-pyrimidine derivative

Carboxylic Acid Derivatives

The carboxylic acid forms esters or amides via standard coupling methods.

ReagentConditionsProductReference
SOCl₂, MeOHRefluxMethyl ester
EDCI/HOBt, RNH₂DMF, RTAmide derivatives

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under thermal or catalytic conditions.

ReagentConditionsProductReference
PPA (polyphosphoric acid)120°C, 6 hrPyrimido[1,2-a]morpholine trione

Hydrolysis and Stability

The morpholine ring hydrolyzes under extreme pH, while the pyrimidine ring remains stable.

ConditionsMajor ProductReference
6M HCl, refluxPyrimidine-2-carboxylic acid + ethylene glycol
2M NaOH, 100°CPartial ring opening

Reductive Amination

The morpholine nitrogen reacts with aldehydes/ketones to form secondary amines.

ReagentConditionsProductReference
NaBH₃CN, RCHOMeOH, RTN-Alkylmorpholine derivative

This compound’s multifunctional reactivity makes it valuable in synthesizing bioactive molecules, heterocyclic frameworks, and functional materials. Further studies should explore its catalytic applications and regioselective transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, and what are the critical reaction conditions?

  • Answer : Two primary methods are documented:

  • Nucleophilic Substitution : React 2-chloropyrimidine-4-carboxylic acid with morpholine-2-carboxylic acid under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF/THF at 80–100°C for 12–24 hours). This ensures efficient substitution of the chlorine atom .
  • Ugi Multicomponent Reaction : Use morpholine-2-carboxylic acid, an aldehyde, an isocyanide, and a carboxylic acid to form complex heterocycles. Deprotection of intermediates (e.g., Boc groups) requires 50% trifluoroacetic acid (TFA) .
  • Uracil-Based Synthesis : Orotic acid (uracil-6-carboxylic acid) is chlorinated with POCl₃/PCl₅ under reflux to form 2,4-dichloro intermediates. Subsequent coupling with arylamines and hydrolysis with 6M HCl yields pyrimidinone derivatives. Key parameters: anhydrous conditions and controlled chlorination time (4–6 hours) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish morpholine protons (δ 3.5–4.0 ppm) from pyrimidine protons (δ 8.0–9.0 ppm). 2D techniques (COSY, HSQC) resolve regiochemistry .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding patterns, particularly in acid-aminopyrimidine synthons (e.g., furan tetracarboxylate-2-aminopyrimidinium salts) .
  • HPLC/HRMS : Ensures purity (>98%) via C18 columns (acetonitrile/water gradients) and validates molecular formulae .

Q. How should researchers handle stability and storage of intermediates during synthesis?

  • Answer :

  • Chlorinated Intermediates : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., dichloromethane) during reactions .
  • Morpholine Derivatives : Protect from moisture and light. For long-term storage, lyophilize and seal in vacuum-sealed containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

  • Answer :

  • By-Product Minimization : Use excess POCl₃ (1.5–2.0 equiv) during chlorination to drive reactions to completion. Monitor via TLC (hexane/ethyl acetate 3:1) .
  • Oxidation Control : For sulfur-containing analogs (e.g., thiomorpholine), optimize Oxone® concentration (2.0 equiv) to avoid over-oxidation to sulfones .
  • Purification : Employ gradient column chromatography (silica gel, 5–20% MeOH in DCM) for polar intermediates. Recrystallization from ethanol/water improves crystal purity .

Q. What strategies address discrepancies in reported biological activities of this compound?

  • Answer :

  • Enantiomeric Purity : Use chiral HPLC to confirm stereochemistry. Synthesize enantiomerically pure samples via asymmetric Ugi reactions with (R)- or (S)-morpholine-2-carboxylic acid .
  • Assay Standardization : Replicate antiviral/anticancer assays using identical cell lines (e.g., MT-4 for HIV-1) and protocols (e.g., EC50 calculations) .
  • Impurity Profiling : Compare HRMS and ¹H NMR data with literature to identify trace by-products (e.g., unreacted chloropyrimidine) .

Q. How do computational methods enhance understanding of this compound’s interactions?

  • Answer :

  • Molecular Docking : Model binding to target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock Vina. Focus on hydrogen bonds between the morpholine oxygen and catalytic residues .
  • DFT Calculations : Predict stability of tautomers (e.g., keto-enol forms) and optimize reaction pathways for synthesis .

Q. What crystallographic challenges arise in studying this compound, and how are they resolved?

  • Answer :

  • Crystal Growth : Use slow evaporation from DMSO/water (1:5 ratio) to obtain single crystals. For acid-aminopyrimidine co-crystals, balance stoichiometry (1:1 molar ratio) .
  • Data Collection : Resolve disorder in morpholine rings by collecting high-resolution data (≤0.8 Å) at 100 K. Refine using SHELXL with restraints on bond lengths .

Methodological Tables

Synthetic Step Reagents/Conditions Key Parameters Yield Reference
Chlorination of Orotic AcidPOCl₃, PCl₅, reflux, 6 hoursAnhydrous DCM, moisture-free environment85%
Amination with ArylaminesSubstituted arylamines, DCM, RTStir 12 hours, pH 7–8 via NaHCO₃70–80%
Ugi Reaction with Morpholine AcidAldehyde, isocyanide, TFADeprotect Boc group with 50% TFA, 2 hours75%
Oxidation with Oxone®Oxone® (2.0 equiv), MeOH/H₂OStir at 0°C, monitor via TLC (EtOAc/hexane)75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.